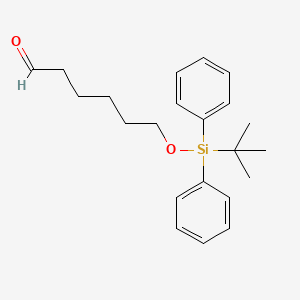

6-(t-Butyldiphenylsilyloxy)hexanal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-(t-Butyldiphenylsilyloxy)hexanal or similar compounds often involves the use of allylstannanes . For instance, a study describes the synthesis of a related compound through a tin(IV) chloride promoted reaction between an alkenyl stannane and an aldehyde . Another study discusses the synthesis of hexanal using immobilized hydroperoxide lyase in a packed-bed reactor .Chemical Reactions Analysis

The chemical reactions involving 6-(t-Butyldiphenylsilyloxy)hexanal or similar compounds can be complex. One study discusses the tin(IV) chloride mediated cyclisation of (Z)-homoallylic alcohols . Another study mentions the synthesis of hexanal and salicylaldehyde from imidazolidine precursors encapsulated in electrospun ethylcellulose-poly(ethylene oxide) fibers .Aplicaciones Científicas De Investigación

Polymerization Catalysts and Materials Science

Living and Block Polymerization : A study by Yuan et al. (2005) explored a siloxy-substituted α-diimine compound and its corresponding Ni(II) complex for the polymerization of ethylene, leading to the production of branched polyethylene with significant microstructural control. This research highlights the compound's utility in facilitating living polymerization processes, offering precise control over polymer architecture for materials science applications (Yuan et al., 2005).

Gas Separation Membranes

Polysulfones for Gas Separation : Dai et al. (2004) synthesized trimethylsilylated derivatives of hexafluoropolysulfone for gas separation membranes. This research contributes to the development of advanced materials for selective gas permeation, crucial for industrial applications like carbon capture and hydrogen production (Dai et al., 2004).

Antiviral and Antimicrobial Agents

Antiviral and Antimicrobial Properties : Research by Belkov et al. (2009) on derivatives of 4,6-di-tert-butyl-2-aminophenol in solutions demonstrated the formation of strong O―H⋅⋅⋅N intramolecular hydrogen bonds, influencing the compounds' antiviral activity. This study provides a foundation for developing new antiviral materials with enhanced efficacy (Belkov et al., 2009).

Electronic and Electrochromic Materials

Electrochromic Properties : Tarkuç et al. (2008) investigated the electrochromic properties of thiophene-pyrrole-thiophene derivatives, which are essential for developing smart windows and display technologies. The study emphasizes the role of molecular engineering in creating materials with desirable optical properties (Tarkuç et al., 2008).

Advanced Synthesis Techniques

Low-Shrinkage Monomers : Satsangi et al. (2004) reported on the synthesis of a new bifunctional liquid crystal monomer with low polymerization shrinkage, indicating potential for dental and medical applications where material stability and precision are critical (Satsangi et al., 2004).

Propiedades

IUPAC Name |

6-[tert-butyl(diphenyl)silyl]oxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2Si/c1-22(2,3)25(20-14-8-6-9-15-20,21-16-10-7-11-17-21)24-19-13-5-4-12-18-23/h6-11,14-18H,4-5,12-13,19H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKYXHPYPWULKKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472942 |

Source

|

| Record name | 6-(t-butyldiphenylsilyloxy)hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(t-Butyldiphenylsilyloxy)hexanal | |

CAS RN |

118794-70-0 |

Source

|

| Record name | 6-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]hexanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118794-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(t-butyldiphenylsilyloxy)hexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-C]pyridine-2-carboxylic acid](/img/structure/B1314513.png)